

# Dextromethorphan hydrobromide monohydrate

## CAS number and molecular weight

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Compound of Interest	
Compound Name:	Dextromethorphan hydrobromide monohydrate
Cat. No.:	B000186

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## An In-Depth Technical Guide to Dextromethorphan Hydrobromide Monohydrate

This guide provides a comprehensive technical overview of **Dextromethorphan Hydrobromide Monohydrate**, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental properties, analytical methodologies, and critical pharmacological characteristics, offering a holistic resource for laboratory and clinical applications.

## Core Chemical and Physical Properties

**Dextromethorphan Hydrobromide Monohydrate** is the hydrated salt form of dextromethorphan, a synthetically produced morphinan derivative.<sup>[1][2]</sup> Unlike its levorotatory counterparts, it has no significant analgesic or addictive properties at therapeutic doses and is primarily utilized as a centrally acting antitussive (cough suppressant).<sup>[2][3]</sup> The core identifiers and physicochemical properties are summarized below.

Property	Value	Source(s)
CAS Number	6700-34-1	[4][5][6][7][8]
Molecular Formula	$C_{18}H_{25}NO \cdot HBr \cdot H_2O$	[5][6][7]
Molecular Weight	370.32 g/mol	[3][4][5][6][9][10]
IUPAC Name	(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.0 <sup>1,10</sup> .0 <sup>2,7</sup> ]heptadeca-2(7),3,5-triene;hydrate;hydrobromide	[4]
Appearance	Almost white, crystalline powder	[3]
Solubility	Sparingly soluble in water (1.5 g/100 mL at 25°C); freely soluble in alcohol and chloroform; practically insoluble in ether.	[3][11][12][13]
pH	5.2–6.5 (in a 1% aqueous solution)	[9][12][14]
Purity (USP)	Not less than 98.0% and not more than 102.0% of $C_{18}H_{25}NO \cdot HBr$ , calculated on an anhydrous basis.	[14]

## Pharmacology: A Multi-Target Mechanism of Action

Dextromethorphan's therapeutic and psychoactive effects stem from its interaction with multiple targets in the central nervous system (CNS).<sup>[11][15]</sup> This multi-faceted mechanism is key to its function as a cough suppressant and its expanding applications in neurology.

- NMDA Receptor Antagonism: Both dextromethorphan and its primary active metabolite, dextrorphan, act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.<sup>[11][15][16]</sup> This action, which blocks the excitatory neurotransmitter glutamate, is

believed to contribute to its antitussive effects and produces dissociative effects at high doses.[11][17]

- Sigma-1 Receptor Agonism: Dextromethorphan is an agonist of the sigma-1 receptor, a unique intracellular chaperone protein that modulates neuronal excitability.[1][11][15][18] This interaction is thought to be a key component of its cough-suppressing activity, independent of the opioid pathways.[1]
- Serotonin-Norepinephrine Reuptake Inhibition: The compound also functions as a nonselective serotonin-norepinephrine reuptake inhibitor, a mechanism that may contribute to its mood-altering effects and has led to its investigation for treating depression.[11][15]

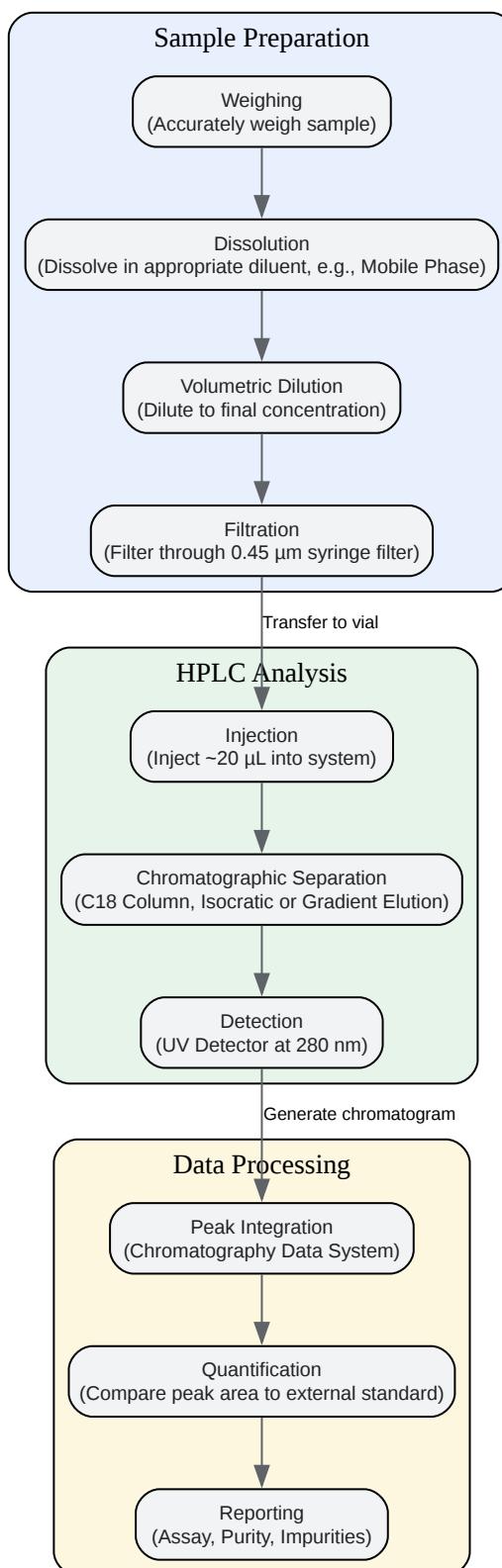
It is critical to note that despite its morphinan structure, dextromethorphan has minimal affinity for the mu-opioid receptor, which is why it lacks the analgesic and addictive properties of classical opioids.[1]

## Analytical Methodologies: Quantification and Quality Control

Accurate and precise analytical methods are paramount for the quality control of dextromethorphan hydrobromide in both bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the predominant technique.[19]

### Standard HPLC Workflow

A typical workflow for the analysis of Dextromethorphan Hydrobromide involves sample preparation, chromatographic separation, detection, and data analysis. This process ensures the identity, purity, and concentration of the active pharmaceutical ingredient (API) are within specified limits.

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Caption: Standard HPLC workflow for Dextromethorphan HBr analysis.

## Example HPLC Protocol (Assay)

This protocol is based on principles outlined in the United States Pharmacopeia (USP) for the assay of Dextromethorphan Hydrobromide.[14] It serves as a foundational method that must be validated for specific laboratory conditions.

**Objective:** To determine the quantity of Dextromethorphan Hydrobromide in a drug substance sample.

### 1. Materials & Reagents:

- Dextromethorphan Hydrobromide Reference Standard (USP RS)
- Dextromethorphan Hydrobromide sample
- Acetonitrile (HPLC Grade)
- Docusate Sodium
- Ammonium Nitrate
- Glacial Acetic Acid
- Water (HPLC Grade)

### 2. Chromatographic Conditions:

- Column: C18 (L1 packing), 4.6-mm × 25-cm; 5-μm particle size.[14]
- Mobile Phase: A filtered and degassed mixture of acetonitrile and water (e.g., 70:30) containing 0.007 M docusate sodium and 0.007 M ammonium nitrate. The pH is adjusted to 3.4 with glacial acetic acid.[9] Rationale: The use of docusate sodium as an ion-pairing agent enhances the retention and improves the peak shape of the basic dextromethorphan molecule on the C18 column.[20]
- Flow Rate: 1.0 mL/minute.[14]

- Detector: UV at 280 nm.[14][21] Rationale: 280 nm is a wavelength of significant absorbance for the dextromethorphan molecule, providing good sensitivity.[7]
- Injection Volume: 20  $\mu$ L.[14]

### 3. Preparation of Solutions:

- Standard Preparation: Accurately weigh about 25 mg of USP Dextromethorphan Hydrobromide RS into a 25-mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase to obtain a solution with a known concentration of about 1 mg/mL. Further dilute 5.0 mL of this solution to 50.0 mL with Mobile Phase to get a final concentration of about 100  $\mu$ g/mL.
- Assay Preparation: Prepare a sample solution in the same manner as the Standard Preparation to obtain a theoretical concentration of about 100  $\mu$ g/mL.[14]

### 4. Procedure:

- Equilibrate the HPLC system with the Mobile Phase until a stable baseline is achieved.
- Separately inject equal volumes of the Standard Preparation and the Assay Preparation into the chromatograph.
- Record the chromatograms and measure the peak area responses for the major dextromethorphan peak.

### 5. Calculation:

Calculate the quantity, in mg, of  $C_{18}H_{25}NO \cdot HBr$  in the portion of Dextromethorphan Hydrobromide taken using the formula:  $Result = (rU / rS) * C * DF$  Where:

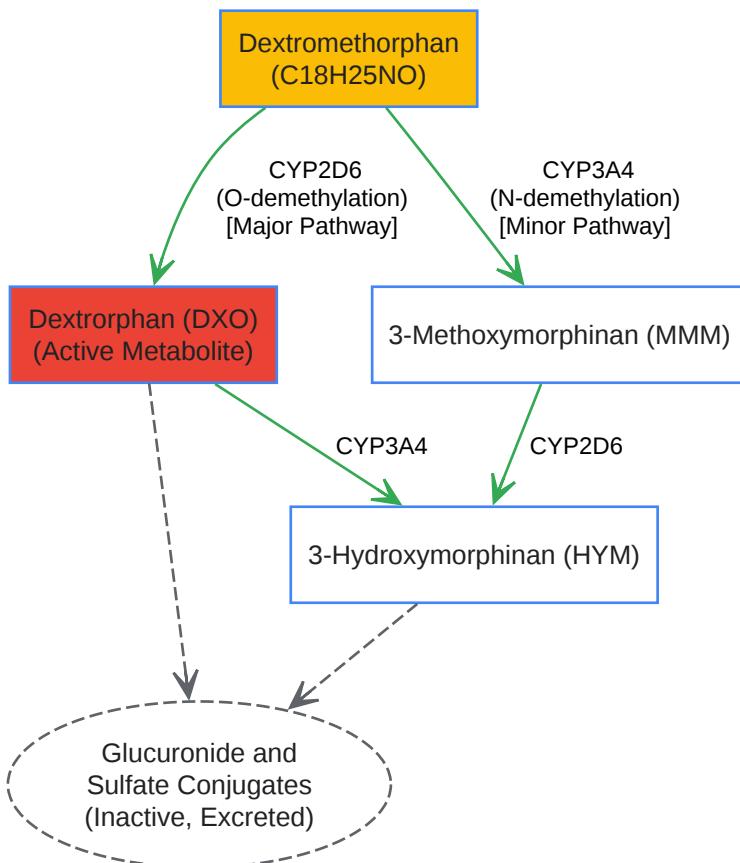
- $rU$  is the peak response from the Assay Preparation.
- $rS$  is the peak response from the Standard Preparation.
- $C$  is the concentration (in mg/mL) of the USP Dextromethorphan Hydrobromide RS in the Standard Preparation.
- $DF$  is the dilution factor.

## Pharmacokinetics and Metabolism

The clinical effects and duration of action of dextromethorphan are heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) profile, which exhibits significant inter-individual variability.

- **Absorption and Distribution:** Dextromethorphan is rapidly absorbed from the gastrointestinal tract after oral administration.[11] Being lipophilic, it readily crosses the blood-brain barrier to act on the CNS.[1]
- **Metabolism:** The metabolism is predominantly hepatic and is a critical determinant of the drug's efficacy and effects.[1] The process is primarily mediated by the cytochrome P450 enzyme system, with two major pathways:
  - **O-demethylation:** This is the principal metabolic pathway, converting dextromethorphan to its main active metabolite, dextrorphan. This reaction is catalyzed by the CYP2D6 enzyme.[1][22][23] Dextrorphan is also a potent NMDA receptor antagonist.[22][24]
  - **N-demethylation:** A secondary pathway, mediated mainly by CYP3A4, converts dextromethorphan to 3-methoxymorphinan.[1][11][23]

The genetic polymorphism of the CYP2D6 enzyme leads to different metabolizer phenotypes in the population (e.g., poor, extensive, and ultrarapid metabolizers).[22][25] Poor metabolizers experience higher plasma concentrations and a prolonged half-life of the parent drug, which can increase the duration and intensity of its effects.[11][22]



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Caption: Primary metabolic pathways of Dextromethorphan.

- Excretion: The metabolites, primarily in conjugated forms like glucuronides, are eliminated mainly through the kidneys in urine.[1][24]

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